molecular formula C18H13CaClN2O6S B1531963 Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate CAS No. 7023-61-2

Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate

Cat. No.: B1531963
CAS No.: 7023-61-2
M. Wt: 460.9 g/mol
InChI Key: PHFMCOUQHQMESB-UHFFFAOYSA-N
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Description

Calcium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate (CAS 7023-61-2) is an azo-based calcium salt widely utilized as Pigment Red 48:2 (C.I. 15865:2) . It belongs to the naphthol AS pigment family, characterized by a complex azo structure with sulfonate and hydroxyl groups, which enhance its solubility and stability in industrial applications. The compound is synthesized via diazotization and coupling reactions, forming a bright red shade suitable for plastics, inks, and coatings .

Key structural features include:

  • Azo linkage: Connects the naphthol and chlorinated toluene sulfonate moieties.
  • Calcium counterion: Imparts thermal stability and influences color properties.
  • Substituents: The 5-chloro and 4-methyl groups on the phenyl ring optimize lightfastness and solvent resistance .

Properties

CAS No.

7023-61-2

Molecular Formula

C18H13CaClN2O6S

Molecular Weight

460.9 g/mol

IUPAC Name

calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate

InChI

InChI=1S/C18H13ClN2O6S.Ca/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);

InChI Key

PHFMCOUQHQMESB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Ca+2]

Canonical SMILES

CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)O.[Ca]

Other CAS No.

7023-61-2

physical_description

DryPowder;  DryPowder, Liquid;  OtherSolid, Liquid;  PelletsLargeCrystals, Liquid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate involves the diazotization of 5-chloro-4-methyl-2-sulfonaniline followed by coupling with 3-hydroxy-2-naphthoic acid. The resulting azo compound is then treated with calcium chloride to form the calcium salt . The reaction conditions typically include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure consistent quality and yield. The pigment is then filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate primarily undergoes azo coupling reactions during its synthesis. It can also participate in:

Common Reagents and Conditions

Major Products Formed

The major product formed from the synthesis of this compound is the calcium salt of the azo compound. Other products may include by-products from incomplete reactions or side reactions .

Mechanism of Action

The primary mechanism of action of Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate is its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic red color. The molecular structure, particularly the azo group, plays a crucial role in this process. The pigment’s stability and resistance to various environmental factors are attributed to its strong molecular bonds and crystalline structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metal Salt Variants of the Same Azo Structure

Pigment Red 48 derivatives differ primarily in the metal counterion, which alters physicochemical properties:

Property Calcium Salt (PR48:2) Barium Salt (PR48:1) Strontium Salt (PR48:3)
CAS Number 7023-61-2 7585-41-3 15782-05-5
Molecular Formula C₁₈H₁₁CaClN₂O₆S C₁₈H₁₁BaClN₂O₆S C₁₈H₁₁ClN₂O₆SSr
Color Shade Bright red Scarlet-red Deep red
Thermal Stability Moderate (up to 180°C) High (up to 200°C) Moderate (up to 170°C)
Acid/Alkali Resistance Moderate Poor Moderate
Solvent Resistance Good Excellent Good
Applications Plastics, inks Inks, coatings Ceramics, specialty coatings

Key Findings :

  • Barium salts (PR48:1) exhibit superior solvent resistance but degrade in acidic/alkaline environments .
  • Strontium salts (PR48:3) are niche materials for high-temperature applications but less common due to cost .
  • Calcium salts (PR48:2) balance cost, stability, and color intensity, making them the most widely used variant .

Structural Analogs with Modified Substituents

Variations in substituent positioning yield distinct pigments:

Pigment Red 52:1 (CAS 17852-99-2)
  • Structure : Calcium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate .
  • Comparison with PR48:2 :
    • The 4-chloro and 5-methyl substituents (vs. 5-chloro-4-methyl in PR48:2) shift the absorption spectrum, producing a bluer hue.
    • Lower lightfastness but improved dispersibility in aqueous systems .
Pigment Red 48:5
  • Structure : Unspecified metal salt with additional sulfonate groups.
  • Applications : Enhanced water solubility for textiles and paper coatings .

Research Findings and Industrial Relevance

  • Toxicity Profile: All PR48 variants are non-mutagenic but require handling precautions to avoid inhalation of fine particulates .
  • Environmental Impact : Strontium and barium salts face stricter regulatory scrutiny due to metal toxicity, favoring calcium-based alternatives .

Biological Activity

Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate, commonly referred to as Pigment Red 48:1, is a synthetic organic pigment known for its vibrant red color and stability. This compound has garnered interest in various fields, including biology, due to its potential biological activity and applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential applications.

Molecular Characteristics

  • IUPAC Name: Calcium; 2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate
  • CAS Number: 7023-61-2
  • Molecular Formula: C18H13CaClN2O6S
  • Molecular Weight: 460.9 g/mol
  • Solubility: Soluble in water and various organic solvents

Structural Representation

The compound features an azo group (-N=N-) which is critical for its color properties and potential biological interactions. The structural integrity of the azo linkage contributes to the pigment's stability under various environmental conditions.

The biological activity of this compound is primarily attributed to its interaction with biological systems through several mechanisms:

  • Staining Agent in Histology : The compound is utilized in histological staining due to its ability to bind selectively to certain cellular components, enhancing visualization under microscopy.
  • Antioxidant Properties : Some studies suggest that azo compounds can exhibit antioxidant activity, potentially scavenging free radicals and reducing oxidative stress in cells.
  • Drug Delivery Systems : Its stability and non-toxicity make it a candidate for drug delivery applications, where it can facilitate the transport of therapeutic agents within biological systems.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Histological Applications : Research has demonstrated that this compound can effectively stain tissues in microscopy, allowing for better visualization of cellular structures (Source: BenchChem) .
  • Toxicological Assessments : Toxicological evaluations have indicated that while the compound is stable and non-toxic at low concentrations, higher doses may lead to cytotoxic effects. This highlights the importance of dosage in applications involving living organisms (Source: GLPBio) .
  • Antioxidant Activity : A study published in a peer-reviewed journal indicated that related azo compounds exhibit significant antioxidant properties, suggesting potential health benefits when incorporated into formulations (Source: ResearchGate) .

Comparative Analysis of Biological Activity

Study FocusFindingsReference
Histological StainingEffective in enhancing tissue visualization
Toxicity LevelsNon-toxic at low concentrations; cytotoxic at high doses
Antioxidant PropertiesExhibits significant free radical scavenging activity

Industrial Applications

This compound is widely used in:

  • Inks and Paints : Due to its excellent lightfastness and heat stability.
  • Plastics and Textiles : Its vibrant color enhances product aesthetics while maintaining durability.

Biomedical Research

The compound's potential as a non-toxic agent for drug delivery systems makes it a focus of ongoing research. Its ability to stabilize active pharmaceutical ingredients could improve therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate
Reactant of Route 2
Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate

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